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analytical troubleshooting for 1-Boc-azetidine-3-yl-methanol characterization

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Compound of Interest

Compound Name: 1-Boc-azetidine-3-yl-methanol

Cat. No.: B136578

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Technical Support Center: 1-Boc-azetidine-3-yl-methanol

Welcome to the technical support center for **1-Boc-azetidine-3-yl-methanol**. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in the successful characterization and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical and chemical properties of **1-Boc-azetidine-3-yl-methanol**?

A1: **1-Boc-azetidine-3-yl-methanol** is typically a white to off-white solid or a clear, colorless liquid.[1][2] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of **1-Boc-azetidine-3-yl-methanol**



Property	Value	Reference
CAS Number	142253-56-3	[3]
Molecular Formula	C ₉ H ₁₇ NO ₃	[3][4]
Molecular Weight	187.24 g/mol	[3][4]
IUPAC Name	tert-butyl 3- (hydroxymethyl)azetidine-1- carboxylate	[3]
Appearance	White to off-white solid or Clear colorless liquid	[1][2]
Purity (Typical)	>98%	[1]
Storage	Store at 2-8°C or ambient temperature (10-25°C)	[2][4]

Q2: What are the common impurities I should look for?

A2: Common impurities often relate to the synthetic route. These can include unreacted starting materials, byproducts from side reactions, or degradation products. The most common issue is the loss of the Boc protecting group.

Table 2: Potential Impurities and Byproducts



Impurity Name	Molecular Formula	Molecular Weight (g/mol)	Common Source/Cause
(Azetidin-3- yl)methanol	C4H9NO	87.12	Acid-catalyzed deprotection of the Boc group.[5]
1-Boc-3-azetidinone	С8H13NO3	171.19	Unreacted starting material from synthesis via reduction.[6]
Di-tert-butyl dicarbonate (Boc ₂ O)	C10H18O5	218.25	Excess reagent from the Boc-protection step.[1]
tert-Butanol	C4H10O	74.12	Byproduct of Bocdeprotection or Boc2O decomposition.

Q3: My ¹H NMR spectrum looks complex. What are the expected chemical shifts?

A3: The ¹H NMR spectrum should show distinct signals for the Boc group, the azetidine ring protons, and the hydroxymethyl group. Solvent choice (e.g., CDCl₃, DMSO-d₆) will affect the chemical shifts, particularly for the hydroxyl proton.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts



Assignment	¹H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Boc group (-C(CH ₃) ₃)	~1.45 (s, 9H)	~28.5 (3C)
Boc group (-C(CH ₃) ₃)	-	~79.5
Boc group (-C=O)	-	~157.0
Azetidine Ring (-CH2-N)	~3.8-4.0 (m, 2H)	~55-58 (2C, may be non-equivalent)
Azetidine Ring (-CH ₂ -N)	~3.4-3.6 (m, 2H)	
Azetidine Ring (-CH-)	~2.6-2.8 (m, 1H)	~35-38
Hydroxymethyl (-CH ₂ OH)	~3.6-3.7 (d, 2H)	~65.0
Hydroxymethyl (-OH)	Variable (broad s, 1H)	-

Note: Shifts are approximate and can vary based on solvent and concentration.

Q4: What fragments should I expect in the mass spectrum?

A4: In mass spectrometry, you will typically observe the protonated molecule [M+H]⁺ in ESI+. Common fragments arise from the loss of the Boc group or parts of it.[7]

Table 4: Expected Mass Spectrometry Fragments (ESI+)

m/z Value	lon	Description
188.13	[M+H]+	Protonated molecule
132.08	[M - C ₄ H ₈ + H] ⁺	Loss of isobutylene from the Boc group
88.07	[M - C5H9O2 + H]+	Loss of the entire Boc group (deprotection)
70.06	[C4H8N]+	Fragment from azetidine ring cleavage



Analytical Troubleshooting Guides Problem 1: Purity by LC-MS is lower than expected, with an unknown peak.

- Possible Cause 1: Degradation. The compound may have partially deprotected to (azetidin-3-yl)methanol, especially if exposed to acidic conditions.
 - Troubleshooting Step: Check the mass of the impurity peak. A peak with m/z of 88.07
 [M+H]⁺ corresponds to the deprotected product. Avoid acidic mobile phases if possible, or shorten analysis time.
- Possible Cause 2: Starting Material. The impurity could be a starting material like 1-Boc-3azetidinone.
 - Troubleshooting Step: Check for a peak with an [M+H]⁺ of 172.10. If present, the initial reaction may have been incomplete, and the product may require re-purification.

Problem 2: ¹H NMR shows unexpected peaks or incorrect integration.

- Possible Cause 1: Residual Solvent. Peaks corresponding to common solvents (e.g., ethyl acetate, dichloromethane, methanol) may be present.
 - Troubleshooting Step: Identify solvent peaks based on their characteristic chemical shifts.
 Dry the sample under high vacuum to remove residual solvent.
- Possible Cause 2: Presence of Impurities. As noted in Table 2, impurities will have their own distinct signals.
 - Troubleshooting Step: Compare the spectrum to the expected shifts in Table 3. A signal around ~2.5 ppm (in DMSO-d₆) could indicate the deprotected amine. A singlet at ~1.9 ppm might suggest tert-butanol.
- Possible Cause 3: Water. A broad peak, typically between 1.5-4.5 ppm depending on the solvent, may be from water. A certificate of analysis showed water content to be very low (0.04%).[2]



• Troubleshooting Step: Use fresh, anhydrous NMR solvent. A D₂O shake can confirm if the peak is from an exchangeable proton (like -OH or water).

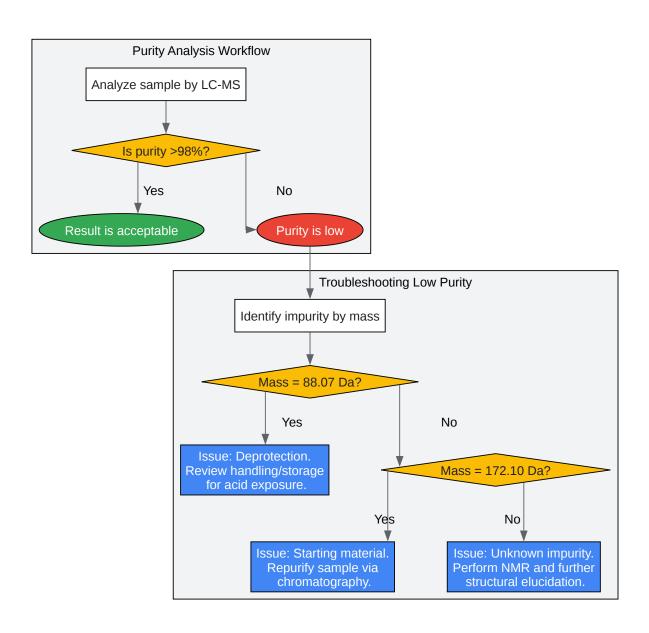
Problem 3: Difficulty obtaining a good signal in GC-MS.

- Possible Cause 1: Thermal Instability. The Boc group can be thermally labile, leading to decomposition in the hot GC inlet.
 - Troubleshooting Step: Lower the inlet temperature. Use a fast temperature ramp program for the oven. Ensure the sample is fully dissolved and the injection volume is appropriate.
- Possible Cause 2: Poor Volatility. Although the molecule is relatively small, its polarity (due to the hydroxyl group) can sometimes lead to poor peak shape or retention.
 - Troubleshooting Step: Derivatize the hydroxyl group (e.g., silylation) to increase volatility and improve peak shape. This is a common technique for analyzing alcohols by GC.[8]

Visual Troubleshooting and Workflow

The following diagrams illustrate a logical workflow for troubleshooting purity issues and potential degradation pathways.

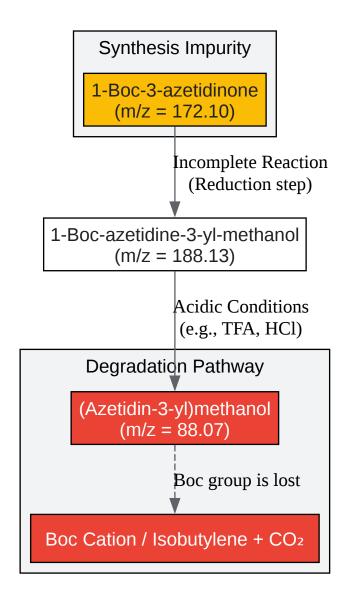




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Caption: Logical workflow for troubleshooting purity issues.





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Caption: Potential sources of common impurities.

Experimental Protocols Protocol 1: ¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of 1-Boc-azetidine-3-yl-methanol and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).



- ¹H NMR Acquisition:
 - Acquire a standard proton spectrum with 16-32 scans.
 - Set the spectral width to cover a range of -2 to 12 ppm.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: LC-MS Analysis

- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution to a final concentration of 10-50 μg/mL with the initial mobile phase composition.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
 - Flow Rate: 0.3-0.5 mL/min.



Column Temperature: 30-40 °C.

Injection Volume: 1-5 μL.

Mass Spectrometry Conditions (ESI+):

• Scan Range: m/z 50-500.

• Ion Source: Electrospray Ionization (ESI), positive mode.

Capillary Voltage: 3-4 kV.

• Source Temperature: 120-150 °C.

Protocol 3: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (0.1-1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- Instrumentation:
 - Inlet: Split/splitless injector. Set to 200-220 °C (use the lower end to minimize degradation).
 - \circ Column: A standard, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 mm).
 - o Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
- Oven Program:
 - Initial Temperature: 80 °C, hold for 1 minute.
 - Ramp: Increase temperature at 10-20 °C/min to a final temperature of 250 °C.
 - Final Hold: Hold at 250 °C for 2-5 minutes.
- Mass Spectrometry Conditions (EI):



o Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Scan Range: m/z 40-400.

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